molecular formula C17H16FNO3 B15171861 Phenyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate CAS No. 920802-67-1

Phenyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate

Cat. No.: B15171861
CAS No.: 920802-67-1
M. Wt: 301.31 g/mol
InChI Key: AQKKBZQRFARGRK-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (2r)-2-(3-fluorophenyl)morpholine-4-carboxylate is a chiral morpholine derivative offered as a building block for research and development applications. Morpholine rings are privileged structures in medicinal chemistry, frequently serving as key components in pharmaceuticals and biologically active compounds . This compound is part of a class of nitrogen- and oxygen-containing heterocycles that are valued for their ability to modulate the physicochemical properties of molecules, potentially improving solubility and bioavailability . Researchers utilize such morpholine-carboxylate derivatives as synthetic intermediates in the design and discovery of new therapeutic agents. Its specific stereochemistry at the 2-position ((2r)) and the incorporation of a fluorophenyl group make it a potentially valuable scaffold for creating targeted compound libraries. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

920802-67-1

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

phenyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C17H16FNO3/c18-14-6-4-5-13(11-14)16-12-19(9-10-21-16)17(20)22-15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2/t16-/m0/s1

InChI Key

AQKKBZQRFARGRK-INIZCTEOSA-N

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)F

Canonical SMILES

C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC(=CC=C3)F

Origin of Product

United States

Biological Activity

Phenyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a morpholine ring substituted with a phenyl group and a 3-fluorophenyl moiety, which contributes to its biological activity. The fluorine atom is known to enhance metabolic stability and lipophilicity, which can improve drug-like properties.

Anticonvulsant Activity

Research indicates that derivatives of morpholine compounds, including those similar to this compound, exhibit anticonvulsant properties. A study involving various N-phenyl morpholine derivatives demonstrated significant anticonvulsant activity in animal models, particularly in maximal electroshock (MES) tests. The introduction of fluorine or trifluoromethyl groups was crucial for enhancing this activity, suggesting that similar modifications in the target compound could yield beneficial effects .

Inhibition of Enzymes

The biological evaluation of related compounds has shown that modifications in the structure can lead to selective inhibition of enzymes like ADAMTS7. For instance, a p-trifluoromethyl biphenyl sulfonamide derivative exhibited a 12-fold selectivity for ADAMTS7 over ADAMTS5, indicating that structural adjustments can significantly impact enzyme inhibition profiles . This finding suggests that similar strategies could be applied to optimize this compound for enhanced selectivity and potency.

Structure-Activity Relationships (SAR)

The SAR studies on morpholine-based compounds reveal that:

  • Fluorine Substitution : The presence of fluorine atoms increases lipophilicity and metabolic stability, which are desirable traits for drug candidates.
  • Functional Groups : The nature of substituents on the phenyl rings significantly influences biological activity. For example, trifluoromethyl groups have been associated with increased potency against certain biological targets .
Substituent TypeEffect on Activity
FluorineEnhances metabolic stability
TrifluoromethylIncreases potency
Alkyl groupsCan reduce selectivity

Case Studies

  • Anticonvulsant Screening : In a study evaluating various morpholine derivatives, several compounds were shown to provide protection against seizures in MES tests. Compounds with trifluoromethyl substitutions exhibited particularly strong activity, suggesting that similar modifications could enhance the efficacy of this compound in treating epilepsy .
  • Enzyme Inhibition : A recent investigation into arylsulfonamide derivatives highlighted the importance of structural rigidity and specific substituent positioning for achieving selective inhibition of ADAMTS7. This work underscores the potential for optimizing this compound through careful design aimed at enhancing selectivity for therapeutic targets .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of Phenyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate with three related compounds:

Compound Name Substituent at 2-Position Ester Group at 4-Position Fluorine Substituents Lipophilicity (log k) Reference
This compound 3-Fluorophenyl Phenyl ester 1 F atom Data not reported
tert-Butyl 2-(3-(trifluoromethyl)phenyl)morpholine-4-carboxylate 3-(Trifluoromethyl)phenyl tert-Butyl ester 3 F atoms Higher log k (estimated)
(1R)-2-[(Cyanomethyl)amino]-1-({[2-(difluoromethoxy)benzyl]sulfonyl}methyl)-2-oxoethyl morpholine-4-carboxylate Difluoromethoxybenzyl sulfonyl Ethyl ester 2 F atoms Moderate log k
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide 2,3-Difluorophenyl Hydroxy group 2 F atoms High log k

Key Observations :

  • Fluorine Substitution: The number and position of fluorine atoms significantly influence lipophilicity. The trifluoromethyl group in the tert-butyl analog increases log k compared to monofluorinated derivatives .
  • Ester Group : The phenyl ester in the target compound may enhance aromatic interactions in binding pockets, whereas bulky tert-butyl esters improve metabolic stability .
  • Stereochemistry : The R-configuration at the 2-position is conserved in all analogs, underscoring its role in maintaining target affinity .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Phenyl (2R)-2-(3-fluorophenyl)morpholine-4-carboxylate, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting a morpholine precursor with a fluorophenyl group via palladium-catalyzed coupling or Mitsunobu reactions can introduce stereochemistry. Enantiomeric purity is achieved using chiral catalysts (e.g., BINOL-based systems) or resolution via chiral HPLC, as demonstrated in analogous morpholine carboxylate syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and confirming stereochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the fluorophenyl substitution pattern (e.g., 19F^{19}\text{F} NMR for fluorine environment) and morpholine ring conformation. High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) or X-ray crystallography (if crystals are obtainable) confirms the (2R) stereochemistry .

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Methodological Answer : The 3-fluorophenyl group enhances lipophilicity (logP) and metabolic stability, as fluorine’s electronegativity reduces oxidative metabolism. Comparative studies with non-fluorinated morpholine carboxylates (e.g., nitro- or methyl-substituted analogs) reveal improved membrane permeability and bioavailability in pharmacokinetic assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and validate with structural analogs. For instance, crystallographic studies (using SHELX programs) can correlate activity with conformational changes in target proteins .

Q. How can crystallographic data improve the design of derivatives targeting specific enzymes (e.g., kinases or GPCRs)?

  • Methodological Answer : Co-crystallization of the compound with its target protein (e.g., using SHELXL for refinement) identifies key binding interactions. For example, the morpholine oxygen may form hydrogen bonds with catalytic residues, while the fluorophenyl group occupies hydrophobic pockets. This data guides substitutions (e.g., introducing bulkier groups at the 4-carboxylate position) to enhance affinity .

Q. What computational methods are effective for predicting metabolic pathways and potential toxicity?

  • Methodological Answer : Density Functional Theory (DFT) predicts sites of Phase I metabolism (e.g., oxidation at the morpholine ring). Molecular docking with cytochrome P450 isoforms (e.g., CYP3A4) identifies metabolic hotspots. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Q. How do steric and electronic effects of the 3-fluorophenyl group impact structure-activity relationships (SAR) in enzyme inhibition studies?

  • Methodological Answer : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and compare IC50_{50} values. For example, fluorinated analogs show enhanced potency in kinase inhibition due to fluorine’s inductive effects stabilizing enzyme-ligand interactions, as seen in related imidazopyridazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.